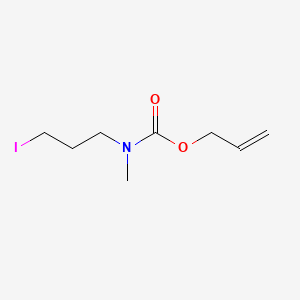
1-(Alloc-(methyl)amino)-3-iodopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Alloc-(methyl)amino)-3-iodopropane is an organic compound that features an allyloxycarbonyl (Alloc) protecting group attached to a methylamino group, which is further connected to a 3-iodopropane chain. This compound is of interest in organic synthesis, particularly in the field of peptide chemistry, where protecting groups are essential for selective reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Alloc-(methyl)amino)-3-iodopropane typically involves the protection of the amino group with an allyloxycarbonyl (Alloc) group. This can be achieved by reacting the amine with allyl chloroformate in the presence of a base such as triethylamine. The iodination of the propyl chain can be carried out using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(Alloc-(methyl)amino)-3-iodopropane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Alloc protecting group can be removed using palladium-catalyzed hydrogenation or treatment with tetrakis(triphenylphosphine)palladium(0) and a nucleophile like morpholine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Palladium catalysts in the presence of hydrogen or nucleophiles.
Major Products
Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Deprotection: The primary amine derivative after removal of the Alloc group.
Aplicaciones Científicas De Investigación
1-(Alloc-(methyl)amino)-3-iodopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Potential use in drug development for creating novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Alloc-(methyl)amino)-3-iodopropane involves its reactivity due to the presence of the iodine atom and the Alloc protecting group. The iodine atom can participate in nucleophilic substitution reactions, while the Alloc group can be selectively removed to reveal the free amine. This allows for controlled modifications of the molecule in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
N-Alloc-protected amines: Such as N-Alloc-aniline, which also features the Alloc protecting group.
N-Boc-protected amines: Like N-Boc-aniline, which uses a tert-butoxycarbonyl (Boc) group instead of Alloc.
N-Cbz-protected amines: Such as N-Cbz-aniline, which uses a benzyloxycarbonyl (Cbz) group.
Uniqueness
1-(Alloc-(methyl)amino)-3-iodopropane is unique due to the combination of the Alloc protecting group and the iodine atom, which provides distinct reactivity and selectivity in synthetic applications. The Alloc group offers orthogonal protection, allowing for selective deprotection under mild conditions, while the iodine atom facilitates various substitution reactions.
Propiedades
Fórmula molecular |
C8H14INO2 |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
prop-2-enyl N-(3-iodopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H14INO2/c1-3-7-12-8(11)10(2)6-4-5-9/h3H,1,4-7H2,2H3 |
Clave InChI |
KGHDKOWHZJBTGE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCI)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)

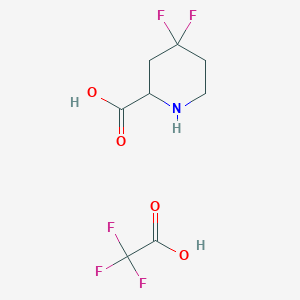
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
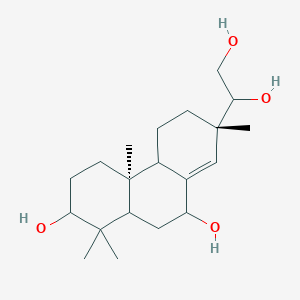
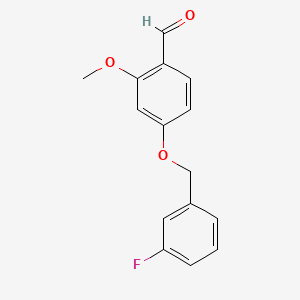

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
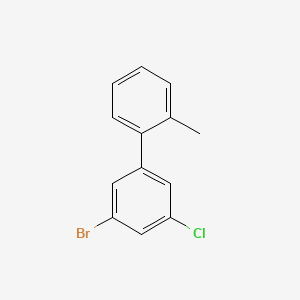

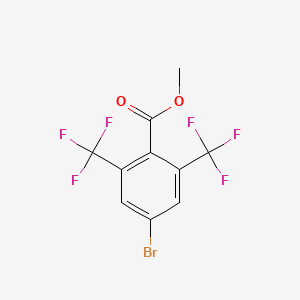
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
